1-フルオロ-2-ナフトアルデヒド

概要

説明

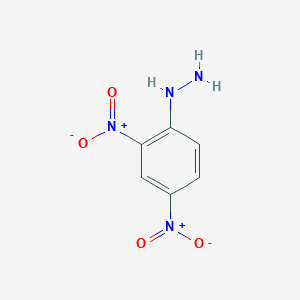

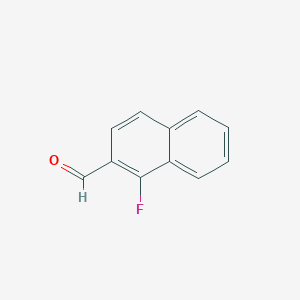

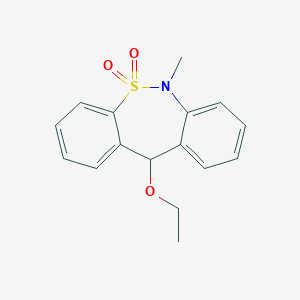

1-Fluoronaphthalene-2-carbaldehyde is an organofluorine chemical compound . It is a derivative of naphthalene and fluoroaromatics . The molecular formula of 1-Fluoronaphthalene-2-carbaldehyde is C10H7F .

Molecular Structure Analysis

The molecular structure of 1-Fluoronaphthalene-2-carbaldehyde consists of a naphthalene core with a fluorine atom substituted at the 1-position and a carbaldehyde group at the 2-position .Chemical Reactions Analysis

While specific chemical reactions involving 1-Fluoronaphthalene-2-carbaldehyde are not detailed in the available resources, it’s worth noting that fluoroaromatic compounds, such as 1-Fluoronaphthalene, are often used in organic synthesis due to their reactivity .科学的研究の応用

化学的性質

1-フルオロ-2-ナフトアルデヒドの分子量は174.17であり、そのIUPAC名は1-フルオロ-2-ナフトアルデヒドです . 室温では固体であり、通常は不活性雰囲気下で保存されます .

蛍光化学センサー

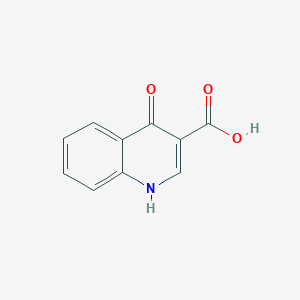

1-フルオロ-2-ナフトアルデヒドの重要な用途の1つは、蛍光化学センサーの分野です . Cu2+と生体チオールの逐次検出のために、蛍光化学センサーである2-ヒドロキシ-1-ナフトアルデヒドアジン(HNA)が設計・合成されました . HNAは、1:1の化学量論でCu2+と特異的に結合し、それに伴い、蛍光の著しい消光と、吸収ピークの顕著な長波長シフトが起こります .

生体チオールの検出

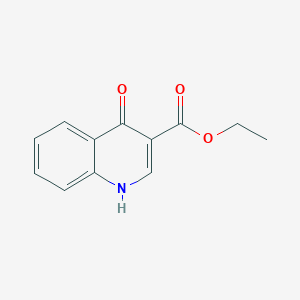

HNA-Cu2+複合体は、置換アプローチに基づいて、生体チオール(Hcy、Cys、GSH)に対して特異的な「オン」蛍光応答を示します . これにより、蛍光とUV-Visスペクトルが顕著に回復します . HNA-Cu2+のHcy、Cys、GSHに対する検出限界は、それぞれ1.5μM、1.0μM、0.8μMと推定されました .

生体適合性

A549ヒト肺癌細胞に対するHNAの生体適合性は、MTTアッセイによって評価されました . その後、生きたA549細胞における生体チオールを検出するHNA-Cu2+の能力が、顕微鏡蛍光イメージングアッセイによって実証されました

作用機序

Target of Action

It is known to participate in aromatic nucleophilic substitution (snar) reactions .

Mode of Action

1-Fluoro-2-naphthaldehyde participates in aromatic nucleophilic substitution (SNAr) reactions . These reactions proceed via a concerted mechanism, forming a single transition state . The presence of a formyl group is essential for the reaction to take place .

Biochemical Pathways

Snar reactions are important in organic chemistry as they result in the formation of chemically important c-c, c-s, and c-o bonds .

Action Environment

The environment significantly affects the action of 1-fluoro-2-naphthaldehyde. The introduction of solvent increases the activation energy barrier, indicating a significant effect of solvents on the transition state . The activation energy barrier was found to be a minimum in the gas phase, then in DMSO, followed by protic polar solvents methanol and water . Thus, the polar aprotic solvent DMSO works best for aromatic nucleophilic substitution of fluorine .

実験室実験の利点と制限

1-Fluoronaphthalene-2-carbaldehyde is a versatile compound that has a number of advantages and limitations for laboratory experiments. It is a highly reactive compound that can be used in a variety of organic synthesis reactions. Additionally, it is relatively easy to synthesize and purify, making it a convenient reagent for laboratory experiments. However, it is also a highly toxic compound and should be handled with caution.

将来の方向性

There are a number of potential future directions for research on 1-Fluoronaphthalene-2-carbaldehyde. One possible direction is to further investigate its biochemical and physiological effects. Additionally, more research could be done on its mechanism of action and how it interacts with various biological molecules. Additionally, further research could be done to explore the potential applications of 1-Fluoronaphthalene-2-carbaldehyde in drug development. Finally, more research could be done to investigate the potential toxicity of 1-Fluoronaphthalene-2-carbaldehyde and develop methods to reduce its toxicity.

特性

IUPAC Name |

1-fluoronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWUQMKWNNQMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570034 | |

| Record name | 1-Fluoronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143901-96-6 | |

| Record name | 1-Fluoronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoronaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What insights does Density Functional Theory (DFT) provide about the reactivity of 1-Fluoronaphthalene-2-carbaldehyde in aromatic nucleophilic substitution (SNAr) reactions?

A1: The research paper [] utilizes DFT calculations to investigate the SNAr reaction of 1-Fluoronaphthalene-2-carbaldehyde with methylthiolate ion. The study focuses on understanding how the reaction proceeds in the gas phase and in various solvents (protic and aprotic). The findings provide insights into the reaction mechanism, transition state structures, and the influence of solvent environment on the reaction energetics. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)